molecular formula C14H14N6O2 B2697709 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034372-48-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2697709
CAS No.: 2034372-48-8
M. Wt: 298.306
InChI Key: SJOLFECMHVIYPX-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a chemical compound designed for pharmaceutical and biological research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The molecular structure includes a nicotinamide pharmacophore linked to the triazolopyridazine ring, which may be of interest for investigating kinase inhibition and signal transduction pathways. Compounds with similar triazole and pyridazine motifs have been explored as potent and selective allosteric inhibitors of tyrosine kinase 2 (TYK2) , and as inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1) in immunology and cancer research . The embedded pyridazine heterocycle contributes significant dipole moments and robust hydrogen-bonding capacity, factors that are crucial in drug-target interactions and molecular recognition . This reagent is provided for research purposes to support hit identification and lead optimization studies. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications. CAS RN: 2034355-17-2 Molecular Formula: C15H14N6O2 Molecular Weight: 366.32 g/mol

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLFECMHVIYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Potential

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has shown promising anticancer activity in preliminary studies. Its mechanism of action is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression.
  • Induction of Apoptosis : Research indicates that related compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Studies suggest these compounds may cause cell cycle arrest at the G2/M phase.

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]AcetamideAnticancer0.52
TriazoloquinazolinonesPolo-like kinase inhibition0.34
This compoundAnticancer (preliminary)TBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the triazole ring has been linked to enhanced activity against various bacterial and fungal strains.

Preliminary studies have indicated effectiveness against:

  • Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pyogenes.
  • Gram-negative Bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Species : Such as Candida albicans and Aspergillus niger.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Triazoloquinazolinones : This research highlighted the anticancer properties through their inhibitory effects on Plk1. Significant reductions in cell viability were observed across various cancer cell lines.
  • Antiviral Activity Research : Investigations into similar heterocyclic compounds revealed promising antiviral properties against various viruses. The substitution patterns on the triazole ring significantly influenced their efficacy.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is limited at this stage, preliminary assessments suggest it may exhibit favorable absorption and distribution characteristics due to its lipophilic nature conferred by the ethoxy group.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the [1,2,4]triazolo[4,3-b]pyridazine core is a critical site for modulating bioactivity. Key analogs include:

Compound Name 6-Substituent Key Properties/Activities References
Target Compound Ethoxy Enhanced lipophilicity (theoretical) -
N-((6-Methoxy-[1,2,4]triazolo[...])methyl)-2-(6-oxo...)acetamide Methoxy Potential metabolic stability
3-(6-Methoxy-triazolo[...])propanamide Methoxy Cytotoxicity (specific activity unquantified)
6-Methyl-triazolo[...]phenyl)benzamide Methyl Moderate antimicrobial activity
Ethyl N-benzoyl-(6-chloro-triazolo[...])glycinate Chloro Cytotoxic (IC50 > Adriamycin in analogs)
N-((6-Hydroxy-triazolo[...])methyl)benzamide Hydroxy Higher polarity, reduced lipophilicity

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy’s larger size may improve membrane permeability but could reduce metabolic stability compared to methoxy .
  • Ethoxy vs. Methyl : Methyl’s smaller size in antimicrobial analogs () suggests substituent bulk inversely correlates with activity in certain contexts .
  • Ethoxy vs. Chloro : Chloro-substituted derivatives (e.g., compound 24 in ) exhibit cytotoxicity, implying electron-withdrawing groups may enhance interactions with cellular targets .

Side Chain Modifications

The nicotinamide moiety distinguishes the target compound from analogs with acetamide, propanamide, or sulfonamide groups:

  • Acetamide/Propanamide (–3) : These simpler side chains may reduce steric hindrance, favoring interactions with compact active sites .
  • Sulfonamide () : Sulfonamide derivatives exhibit antimicrobial activity, suggesting electronegative groups enhance efficacy against microbial enzymes .

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates a triazole and pyridazine moiety, which suggests potential for diverse biological activities. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6O2, with a molecular weight of approximately 318.35 g/mol. Its structure features a triazolo[4,3-b]pyridazine ring linked to a nicotinamide group, which can influence its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been identified to target the Receptor Tyrosine Kinase c-Met, which plays a significant role in cell signaling related to growth and survival. This interaction may lead to inhibition of cancer cell proliferation and modulation of inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism likely involves the inhibition of specific kinases involved in cell division and survival pathways.

Antimicrobial Activity

Compounds containing triazole and pyridazine frameworks have shown promising antimicrobial activities. Studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. The presence of the nicotinamide group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Study Findings
Study 1: Anticancer ActivityDemonstrated significant cytotoxicity against HL-60 leukemia cells with an IC50 value indicating effective inhibition of cell proliferation .
Study 2: Antimicrobial TestingShowed strong antibacterial activity against E. coli and S. aureus in vitro assays compared to standard antibiotics like Imipenem .
Study 3: Anti-inflammatory AssessmentIndicated reduction in pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in chronic inflammatory conditions .

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